(2-(Methylthio)pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(2-(Methylthio)pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and differs by having a nitrogen atom replacing one carbon atom . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a methylthio group . The presence of these groups would likely confer distinctive physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the methylthio group . These groups could potentially participate in a variety of chemical reactions, depending on the specific reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the methylthio group . These groups could potentially affect properties such as the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of boric acid ester intermediates, including methods for obtaining such compounds through substitution reactions, have been explored. The study involved crystallographic analyses and density functional theory (DFT) calculations to understand the molecular structures and physicochemical properties of the compounds (Huang et al., 2021). This research highlights the significance of synthetic strategies and computational analyses in understanding the properties of complex molecules, which is relevant for the exploration of the compound .
Molecular Structure Optimization
- The optimization of molecular structures using DFT, as demonstrated by the study on boric acid ester intermediates, reveals the consistency between optimized molecular structures and those determined by X-ray diffraction. Such studies are crucial for predicting and verifying the properties of novel compounds, thereby guiding their potential applications in various scientific fields (Huang et al., 2021).
Exploration of Molecular Electrostatic Potential
- The investigation of molecular electrostatic potential and frontier molecular orbitals through DFT calculations provides insights into the reactivity and interaction capabilities of compounds. This approach, as applied in the research on boric acid ester intermediates, can be instrumental in determining the suitability of the compound for specific scientific applications (Huang et al., 2021).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . Proper safety precautions should always be taken when working with chemicals, including the use of personal protective equipment and adequate ventilation .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential applications . This could include studies to optimize its synthesis, investigations of its reactivity, and assessments of its potential use in various fields such as medicine or materials science .
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-26-15-13(3-2-6-22-15)16(24)23-8-5-12(10-23)25-14-9-11(4-7-21-14)17(18,19)20/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKMWCCCVXESII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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